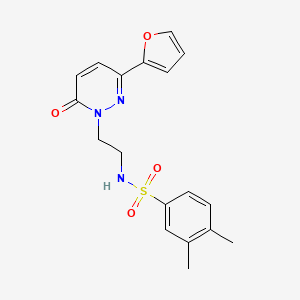

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

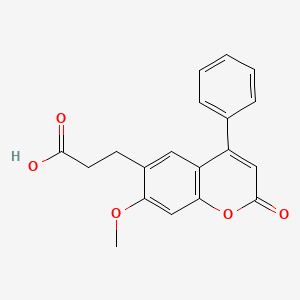

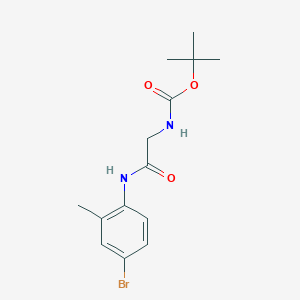

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, and a benzenesulfonamide group . Furan is a heterocyclic compound with a five-membered aromatic ring, including four carbon atoms and one oxygen . Pyridazine is a six-membered ring with two nitrogen atoms. Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, furan derivatives can be synthesized by reacting the corresponding hydrazide with different aldose sugars . The Suzuki–Miyaura cross-coupling reaction is another method that could potentially be used, as it is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The furan ring, pyridazine ring, and benzenesulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, furan derivatives can participate in a variety of reactions due to the reactivity of the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a colorless, flammable, highly volatile liquid that is soluble in common organic solvents .Scientific Research Applications

Furan Derivatives in Energetic Materials

Research has explored the assembly of diverse N-O building blocks leading to energetic materials, highlighting the importance of furan derivatives in developing high-performance materials. Studies such as the one by Zhang and Shreeve (2014) discuss the synthesis and characterization of energetic compounds, including furan derivatives, demonstrating their potential applications in this area due to their high density, moderate to good thermal stability, and excellent detonation properties (Zhang & Shreeve, 2014).

Synthetic Routes and Chemical Modifications

The synthesis of 3-substituted furans through directed lithiation and palladium-catalyzed coupling has been documented, showcasing methods to modify furan compounds for various applications. Such synthetic pathways allow for the introduction of diverse functional groups, expanding the utility of furan derivatives in chemical synthesis and potential pharmaceutical applications (Ennis & Gilchrist, 1990).

Biological and Pharmacological Applications

Furan derivatives have been evaluated for their biological activities, including antibacterial, antiurease, and antioxidant activities. Studies such as the one by Sokmen et al. (2014) have synthesized and evaluated furan-based compounds, revealing their effective antiurease and antioxidant activities, which could lead to the development of new therapeutic agents (Sokmen et al., 2014).

Antimicrobial and Larvicidal Activities

The development of novel three-compound imidazole derivatives via Cu(II) catalysis, incorporating furan moieties, has shown significant antimicrobial and larvicidal activities. Such studies demonstrate the potential of furan derivatives in contributing to the development of new classes of antimicrobial and larvicidal agents, offering alternatives to current treatments and preventive measures (Alaklab et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-13-5-6-15(12-14(13)2)26(23,24)19-9-10-21-18(22)8-7-16(20-21)17-4-3-11-25-17/h3-8,11-12,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAZURGEQMIKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![Ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2572820.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2572827.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2572831.png)

![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)